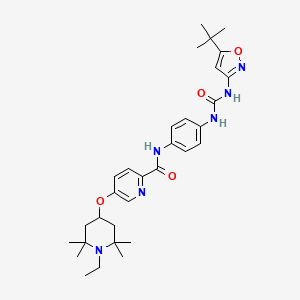
AC710
描述
AC-710 is an inhibitor of PDGFR family kinases (IC50s = 7.7, 10.5, 2, and 1.2 nM for PDGFRβ, CSF1R, FLT3, and c-Kit, respectively). It is greater than 30-fold selective for PDGFR family kinases over a panel of 386 kinases, as well as over a panel of five cytochrome P450 (CYP) enzymes (IC50s = >40 µM). AC-710 (30 mg/kg) inhibits CSF1R-dependent M-NFS-60 murine leukemia cell proliferation and reduces tumor volume in an FLT3 mutant MV4-11 leukemia mouse xenograft model.
AC710 is a potent, selective PDGFR-family kinases inhibitor with Kd values of 0.6 nM/1.0 nM/1.3 nM/1.0 nM for FLT3/KIT/PDGFRα/PDGFRβ respectively. IC50 value: 0.6 nM/1.0 nM/1.3 nM/1.0 nM (FLT3/KIT/PDGFRα/PDGFRβ) Target: PGDFR inhibitorthis compound demonstrated equivalent or slightly better efficacy in reducing the joint swelling and inflammation than dexomethasone administered at a safe dose. This compound was well tolerated at the tested doses based on body weight and body condition. On the basis of the overall better in vivo tolerability and the mouse efficacy data,compound 22b (this compound) was selected as a preclinical development candidate.
科学研究应用
AC710: 科学研究应用的综合分析: This compound,也称为其化学名称“N-(4-(3-(5-(叔丁基)异恶唑-3-基)脲基)苯基)-5-((1-乙基-2,2,6,6-四甲基哌啶-4-基)氧基)吡啶-2-甲酰胺”,是PDGFR激酶家族的强效抑制剂。以下是其在科学研究中潜在应用的详细分析,并按不同领域进行整理。
癌症研究
This compound 在癌症研究中展现出巨大潜力,因为它能够抑制参与细胞增殖和存活的关键激酶。 研究表明,它在小鼠体内能够有效地导致白血病细胞异种移植的肿瘤消退 . 这表明它可用于开发针对白血病和其他 PDGF 受体及其相关激酶发挥作用的癌症的治疗方法。
激酶抑制剂研究
This compound 对 KIT、FLT3、PDGFRβ 和 CSF1R 的 IC50 值分别为 1.2、2、7.7 和 10.5 nM ,this compound 成为研究各种生物学过程中的激酶活性的宝贵工具。研究人员可以使用 this compound 来分析这些激酶在细胞信号通路中的作用。
药物开发
This compound 对一组其他激酶具有选择性,并且对细胞色素 P450 没有活性,这使其成为药物开发的有吸引力的候选者 . 它的口服生物利用度也增加了其治疗潜力。
作用机制
Target of Action
AC710, also known as N-(4-{[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]amino}phenyl)-5-[(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridine-2-carboxamide, is a potent inhibitor of the platelet-derived growth factor receptor (PDGFR) family . The primary targets of this compound are KIT, FLT3, PDGFRβ, and CSF1R . These targets play crucial roles in cell proliferation and differentiation, particularly in hematopoietic cells and immune responses .
Mode of Action
This compound interacts with its targets by binding to the kinase domain, thereby inhibiting the phosphorylation and activation of the PDGFR family . This inhibition prevents the downstream signaling cascades that lead to cell proliferation and differentiation .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the PDGFR family signaling cascades. By inhibiting the activation of PDGFR, this compound disrupts the PI3K/AKT and MAPK pathways, which are crucial for cell survival, growth, and proliferation . The compound’s action on these pathways can lead to the suppression of tumor growth and inflammation .
Pharmacokinetics
This compound exhibits favorable pharmacodynamics and pharmacokinetics . It is orally active, indicating good bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and reduction of inflammation . In preclinical studies, this compound has shown to cause tumor regression in leukemia cell xenografts in mice . It also reduces joint swelling and inflammation in a mouse model of collagen-induced arthritis .
属性
IUPAC Name |
N-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]-5-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxypyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O4/c1-9-37-30(5,6)17-23(18-31(37,7)8)40-22-14-15-24(32-19-22)27(38)33-20-10-12-21(13-11-20)34-28(39)35-26-16-25(41-36-26)29(2,3)4/h10-16,19,23H,9,17-18H2,1-8H3,(H,33,38)(H2,34,35,36,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCWPUFNLFSKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CC(CC1(C)C)OC2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)NC4=NOC(=C4)C(C)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of AC710?
A: this compound functions as a potent and selective inhibitor of PDGFR-family kinases. [] While the exact binding interactions haven't been detailed in the provided abstracts, kinase inhibitors typically exert their effects by competing with ATP for binding to the kinase active site, thereby hindering downstream signaling cascades involved in cell proliferation, survival, and migration. []
Q2: How does the genetic heterogeneity of glioblastoma cells influence the efficacy of this compound in combination with other inhibitors?
A: Research indicates that the efficacy of this compound in treating glioblastoma is influenced by the expression levels of PDGFRα and EGFR in tumor cells. [] Combining this compound with mTORC1/2 inhibitors, particularly Torin2, demonstrated promising results in suppressing cell proliferation, migration, and drug resistance in glioblastoma cells, particularly those overexpressing PDGFRα. [] This highlights the importance of profiling PDGFRα and EGFR expression in individual tumors to guide personalized treatment strategies.
Q3: What is the role of PDGFRα in Müller cell function, and how does this compound help elucidate this role?
A: Studies using Müller cell-specific PDGFRα knockout mice and the PDGFR family inhibitor this compound revealed the crucial role of PDGFRα signaling in maintaining retinal fluid and ion homeostasis. [] this compound effectively blocked the protective effect of PDGF-BB against hypoosmotic stress-induced Müller cell swelling, demonstrating the involvement of PDGFRα in this process. [] These findings underscore the importance of PDGFRα signaling in normal retinal function.
Q4: What are the potential long-term implications of targeting PDGFRα in the treatment of retinal neovascular diseases?
A: While inhibiting PDGFRα, potentially with compounds like this compound, shows promise in managing retinal neovascularization by reducing vascular leakage, research suggests potential long-term risks. [] Inhibiting PDGFRα signaling may negatively impact crucial Müller cell homeostatic functions, potentially affecting long-term retinal health. [] This highlights the need for comprehensive assessments of both short-term benefits and potential long-term consequences when targeting PDGFRα for therapeutic intervention.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

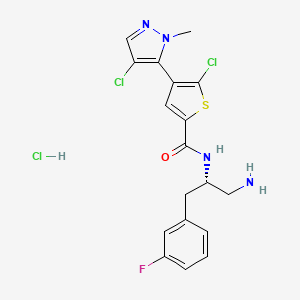


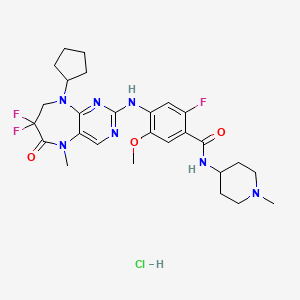
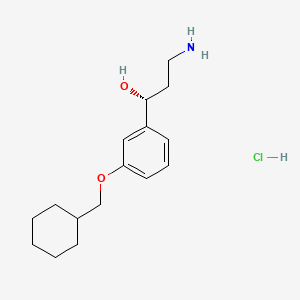
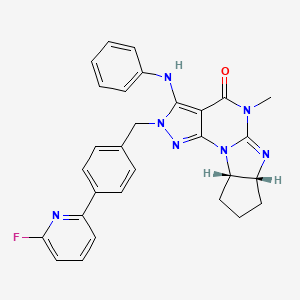
![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)
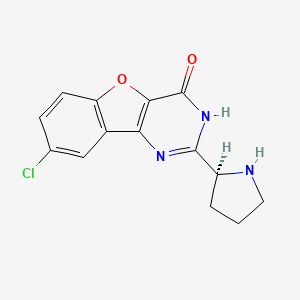
![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)